1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a quinoxaline core, a pyrazole ring, and a sulfonamide group. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of the quinoxaline core with a phenylpiperazine derivative.
Formation of the Pyrazole Ring: This can be done by cyclization reactions involving hydrazines and 1,3-diketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline or pyrazole rings, leading to partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline or pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The quinoxaline and pyrazole rings are often involved in binding to the active sites of enzymes or receptors, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-carboxamide
- 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-thiol
- 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-phosphate
Uniqueness
The uniqueness of 1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the sulfonamide group, in particular, can enhance its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c1-27-16-18(15-23-27)32(30,31)26-21-22(25-20-10-6-5-9-19(20)24-21)29-13-11-28(12-14-29)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGZPJYOGVCYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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